Asulam
Overview
Description
Mechanism of Action
Target of Action
Asulam, a carbamate herbicide, primarily targets the growth of stubborn weeds such as bracken . It is typically used in horticulture and agriculture for post-emergence control of these weeds .
Mode of Action
This compound interacts with its targets by inhibiting dihydropteroate synthase (DHPS), a key enzyme involved in the synthesis of folate . This interaction prevents the synthesis of folate, thereby functioning as an effective herbicide . The herbicidal symptoms following the application of this compound are virtually absent in the year of spraying but in the following season, there is little or no bracken re-growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting the enzyme DHPS, this compound disrupts this pathway, leading to a deficiency of folate in the plant. Folate is crucial for the plant’s growth and development, so its deficiency can lead to slow-developing chlorosis, inhibited growth of new tissues, and gradual senescence of established tissues .
Pharmacokinetics
This compound is highly soluble in water and relatively volatile, with a low risk of leaching to groundwater . . These properties influence the bioavailability of this compound in the environment.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of folate synthesis, leading to growth inhibition in targeted plants . This results in slow-developing chlorosis, inhibited growth of new tissues, and gradual senescence of established tissues .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is more persistent in water under dark conditions . Furthermore, the terrain can impact the effectiveness of this compound application, as steep terrains may make it difficult for the herbicide to reach all areas of bracken growth . Additionally, the herbicide’s volatility can lead to drift onto non-target areas, potentially affecting other plants and entering watercourses .
Biochemical Analysis
Biochemical Properties
Asulam chemically resembles sulfonamide antibiotics . It plays a significant role in biochemical reactions by inhibiting dihydropteroate synthase (DHPS), thereby preventing the synthesis of folate . This inhibition disrupts the normal biochemical processes of the targeted organisms, functioning as an effective herbicide .
Cellular Effects
The cellular effects of this compound are primarily due to its inhibition of DHPS and subsequent disruption of folate synthesis . This disruption can lead to slow-developing chlorosis, inhibited growth of new tissues, and gradual senescence of established tissues . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to these primary effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme DHPS . By inhibiting this enzyme, this compound prevents the synthesis of folate, a crucial biomolecule for the growth and development of cells . This inhibition disrupts normal cellular processes and functions, leading to the herbicidal effects of this compound .
Temporal Effects in Laboratory Settings
This compound is known to be stable in the absence of light, but unstable in the presence of sunlight . It is also relatively unstable in the presence of oxygen in the soil under aerobic conditions and very stable in the presence of oxygen in the ground and sediment under anaerobic conditions
Dosage Effects in Animal Models
These effects were observed in high-dose groups in a chronic toxicity study using beagle dogs .
Metabolic Pathways
This compound’s primary metabolic pathway involves its interaction with the enzyme DHPS . By inhibiting this enzyme, this compound disrupts the synthesis of folate, a key metabolite in various cellular processes .
Transport and Distribution
This compound is highly soluble and mobile in the soil . It does not accumulate in fish, suggesting that it does not significantly bioaccumulate in aquatic organisms . Only small amounts of this compound have been found in surface water .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with enzymes in the cytoplasm where folate synthesis occurs
Preparation Methods
The synthesis of asulam involves several steps. One improved process includes the following steps :
- Sodium methoxide solution and methanol are placed into a reaction container and stirred to obtain a mixed solution.
- Sulfanilamide solid is added to the mixed solution, which is then heated to between 50 and 80°C and reacted for 2 to 9 hours.
- Dimethyl carbonate is added to the reaction solution, maintaining the temperature between 50 and 80°C, and reacted for 2 to 20 hours.
- A reagent is added to inhibit byproduct generation, and the solution is stirred and reacted for another 2 to 4 hours at 25 to 30°C.
- The reaction solution is distilled under normal pressure to reclaim the methanol, and the pH value is adjusted to between 2 and 8 to separate out this compound solid.
Chemical Reactions Analysis
Asulam undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.
Substitution: The primary amino group in this compound can undergo substitution reactions.
Fluorescence Analysis: This compound exhibits native fluorescence, which can be optimized in basic pH solutions.
Scientific Research Applications
Asulam has a wide range of scientific research applications:
Agriculture: It is used to control broad-leaf weeds, perennial grasses, and non-flowering plants.
Environmental Management: This compound is effective in controlling bracken (Pteridium aquilinum), an invasive species that poses significant problems for livestock-based agriculture and conservation.
Biology and Medicine: This compound inhibits dihydropteroate synthase, preventing the synthesis of folate, which is essential for cell division and growth.
Comparison with Similar Compounds
Asulam is unique in its dual role as a herbicide and an antiviral agent. Similar compounds include:
Sulfonamide Antibiotics: Chemically resembles sulfonamide antibiotics and shares a similar mechanism of action by inhibiting DHPS.
Glyphosate: Another herbicide used for broad-spectrum weed control, but with a different mechanism of action, inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).
This compound’s specific inhibition of DHPS and its effectiveness in controlling invasive species like bracken make it a valuable tool in both agriculture and environmental management.
Properties
IUPAC Name |
methyl N-(4-aminophenyl)sulfonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPYEHKOIGNJKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14089-43-1 (potassium salt), 2302-17-2 (mono-hydrochloride salt) | |
Record name | Asulam [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023890 | |
Record name | Asulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] | |
Record name | Asulam | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9430 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 5.0X10+3 mg/L at 22 °C, In water, 5 g/L, Solubility: water, 0.5%, Stable in boiling water over 6 hours, For more Solubility (Complete) data for Asulam (7 total), please visit the HSDB record page. | |
Record name | Asulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6556 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000144 [mmHg] | |
Record name | Asulam | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9430 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
White crystals, Colorless crystals | |
CAS No. |
3337-71-1 | |
Record name | Asulam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3337-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asulam [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Asulam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl sulfanilylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASULAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y5ASM7P5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Asulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6556 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
144.2 °C, MP: 143-144 °C (decomposes) | |
Record name | Asulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6556 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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